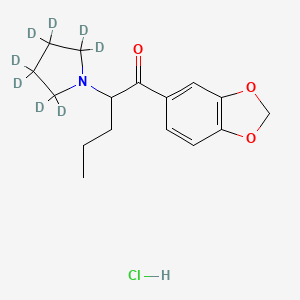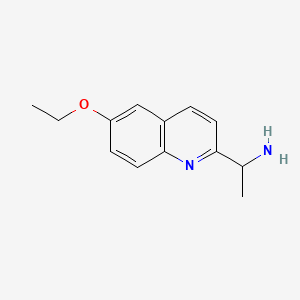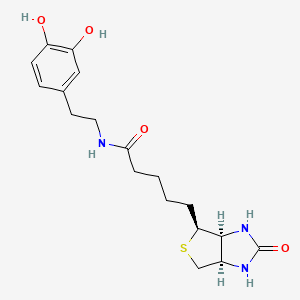
Azilsartan-d5 Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azilsartan-d5 Methyl Ester is a deuterated form of Azilsartan Methyl Ester, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a labeled internal standard in analytical chemistry to trace and quantify Azilsartan Methyl Ester in various samples . Azilsartan itself is an angiotensin II receptor blocker used to treat hypertension by inhibiting the effects of angiotensin II, a hormone that causes blood vessels to constrict .
Mécanisme D'action
Target of Action
Azilsartan-d5 Methyl Ester primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .
Mode of Action
this compound functions as an antagonist to the AT1 receptor . It selectively binds to these receptors, blocking the vasoconstrictor and aldosterone-secreting effects of Angiotensin II . This blockade results in the relaxation of blood vessels, thereby reducing blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Renin-Angiotensin System (RAS). By blocking the AT1 receptor, this compound inhibits the effects of Angiotensin II, a key component of the RAS. This leads to vasodilation (expansion of blood vessels) and decreased secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys .
Pharmacokinetics
this compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60%, indicating that 60% of the ingested dose reaches systemic circulation . It is metabolized primarily by the CYP2C9 enzyme . The elimination half-life of this compound is approximately 11 hours, and it is excreted via feces (55%) and urine (42%) .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced adipogenesis and greater effects on the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . It also potently inhibits vascular cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the drug shows greater extent of degradation with hydrogen peroxide and acidic and neutral pH, while it shows greater photo stability and dry heat .
Analyse Biochimique
Biochemical Properties
Azilsartan-d5 Methyl Ester interacts with angiotensin II receptor type I . It has shown higher affinity, a more potent inhibitory effect, and slower dissociation from this receptor than other ARBs . These interactions play a crucial role in its function as an antihypertensive agent.
Cellular Effects
Azilsartan has been shown to have beneficial effects on cellular mechanisms of cardiometabolic disease . It enhances adipogenesis and affects the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . Azilsartan also inhibits vascular cell proliferation .
Molecular Mechanism
This compound lowers blood pressure by blocking the action of angiotensin II at the AT1 receptor . This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, reducing blood pressure .
Temporal Effects in Laboratory Settings
It is known that Azilsartan has a half-life of approximately 11 hours , indicating its stability in the body over this period.
Dosage Effects in Animal Models
In animal models, Azilsartan has been shown to prevent endothelial dysfunction more potently than other ARBs . Specific dosage effects of this compound in animal models have not been extensively studied.
Metabolic Pathways
This compound is involved in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that plays a crucial role in blood pressure regulation . It acts as an antagonist to the angiotensin II receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Azilsartan-d5 Methyl Ester involves the incorporation of deuterium atoms into the molecular structure of Azilsartan Methyl Ester. This is typically achieved through a series of chemical reactions that introduce deuterium at specific positions in the molecule. One common method involves the use of deuterated reagents in the synthesis process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product. The use of specialized equipment and techniques is essential to achieve high yields and consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: Azilsartan-d5 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Azilsartan-d5 Methyl Ester is widely used in scientific research for various applications:
Analytical Chemistry: It serves as an internal standard for the quantification of Azilsartan Methyl Ester in biological and environmental samples.
Pharmacokinetics: Researchers use it to study the absorption, distribution, metabolism, and excretion of Azilsartan Methyl Ester in the body.
Drug Development: It aids in the development of new angiotensin II receptor blockers by providing insights into the metabolic pathways and interactions of Azilsartan Methyl Ester
Comparaison Avec Des Composés Similaires
Azilsartan: The non-deuterated form used for treating hypertension.
Candesartan: Another angiotensin II receptor blocker with a similar mechanism of action.
Valsartan: A widely used angiotensin II receptor blocker with comparable therapeutic effects
Uniqueness: Azilsartan-d5 Methyl Ester is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical purposes. The deuterium atoms provide a distinct mass difference that allows for precise quantification using mass spectrometry .
Propriétés
IUPAC Name |
methyl 3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5/c1-3-34-25-27-21-10-6-9-20(24(31)33-2)22(21)30(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-28-26(32)35-29-23/h4-14H,3,15H2,1-2H3,(H,28,29,32)/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMXVTVLQVGYLX-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)



![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol](/img/structure/B589018.png)
![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)

![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)


